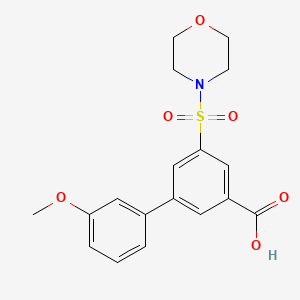
N~4~-(3,5-dichlorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(3,5-dichlorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as DCDP, is a chemical compound that has gained significant attention due to its potential therapeutic applications. DCDP is a piperidine derivative that is structurally similar to other compounds that have shown promise in treating a variety of neurological disorders. In
Mecanismo De Acción
The mechanism of action of DCDP is not fully understood, but it is believed to involve modulation of neurotransmitter activity in the brain. DCDP has been shown to increase dopamine levels in the striatum and reduce glutamate levels in the hippocampus. Additionally, DCDP has been shown to increase GABAergic neurotransmission, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
DCDP has been shown to have several biochemical and physiological effects in animal models. These include reducing oxidative stress, increasing antioxidant enzyme activity, and reducing inflammation. DCDP has also been shown to improve mitochondrial function and reduce apoptosis in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DCDP in lab experiments is its high purity and stability. DCDP is also relatively easy to synthesize using established methods. However, one limitation of using DCDP in lab experiments is its limited solubility in water, which may require the use of organic solvents. Additionally, the mechanism of action of DCDP is not fully understood, which may complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on DCDP. One area of interest is the development of more efficient synthesis methods to produce DCDP in larger quantities. Another area of interest is the investigation of DCDP's potential therapeutic applications in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of DCDP and its effects on neurotransmitter activity in the brain.
Métodos De Síntesis
DCDP can be synthesized using a variety of methods, including the reaction of 3,5-dichlorobenzoyl chloride with N,N-dimethylpiperidine in the presence of a base. Another method involves the reaction of 3,5-dichlorobenzonitrile with N,N-dimethylpiperidine followed by reduction with lithium aluminum hydride. These methods have been optimized to produce high yields of DCDP with high purity.
Aplicaciones Científicas De Investigación
DCDP has been studied for its potential therapeutic applications in several neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. In Parkinson's disease, DCDP has been shown to have neuroprotective effects by inhibiting the activity of monoamine oxidase-B and reducing oxidative stress. In Alzheimer's disease, DCDP has been shown to improve cognitive function and reduce amyloid beta deposition in animal models. In epilepsy, DCDP has been shown to have anticonvulsant effects by modulating GABAergic neurotransmission.
Propiedades
IUPAC Name |
4-N-(3,5-dichlorophenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c1-19(2)15(22)20-5-3-10(4-6-20)14(21)18-13-8-11(16)7-12(17)9-13/h7-10H,3-6H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHCGJWSNZRLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(3,5-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(benzyloxy)ethyl]-2-biphenylcarboxamide](/img/structure/B5491366.png)

![1-(2-fluorophenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B5491384.png)



![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5491418.png)
![1'-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5491420.png)


![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylonitrile](/img/structure/B5491437.png)
![N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-1H-benzimidazole-2-carboxamide](/img/structure/B5491439.png)
![ethyl 2-(4-iodobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5491449.png)
![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5491454.png)